molecular formula C27H27N5O2S B2827536 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203325-44-3

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2827536
CAS No.: 1203325-44-3
M. Wt: 485.61
InChI Key: NRFBOZKGKUDDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that belongs to the class of thiazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinoline moiety, a piperidine ring, and a thiazolopyridazine core, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiazolopyridazine core, followed by the introduction of the quinoline and piperidine moieties. Key steps might include:

    Formation of the Thiazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thioamides under acidic or basic conditions.

    Introduction of the Quinoline Moiety: This step may involve nucleophilic substitution reactions where the quinoline derivative is introduced to the thiazolopyridazine core.

    Attachment of the Piperidine Ring: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups, leading to reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline analogs.

Scientific Research Applications

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline and thiazolopyridazine derivatives.

    Medicine: Potential therapeutic agent for diseases where quinoline and piperidine derivatives have shown efficacy, such as malaria and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various molecular targets, including enzymes, receptors, and ion channels. The thiazolopyridazine core might enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Known for their antimalarial and anticancer properties.

    Piperidine Derivatives: Used in the treatment of neurological disorders.

    Thiazolopyridazine Derivatives: Investigated for their anti-inflammatory and antimicrobial activities.

Uniqueness

The uniqueness of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in its combined structural features, which may confer a unique spectrum of biological activities and therapeutic potential not seen in other compounds with similar individual moieties.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c33-22(31-17-9-13-19-10-5-6-14-21(19)31)18-32-26(34)24-25(23(29-32)20-11-3-1-4-12-20)35-27(28-24)30-15-7-2-8-16-30/h1,3-6,10-12,14H,2,7-9,13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFBOZKGKUDDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.